-Hydroxy-benzene-1,3-dicarbaldehyde, also known as 5-formyl-phloroglucinol, is a small organic molecule with the chemical formula C₈H₆O₃. The synthesis and characterization of this compound have been reported in various scientific studies. Researchers have employed different methods for its preparation, including:
Following synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized 5-hydroxy-benzene-1,3-dicarbaldehyde [, , ].
While the specific research applications of 5-hydroxy-benzene-1,3-dicarbaldehyde are still under exploration, its unique structure with both aldehyde and hydroxyl functional groups makes it a potentially interesting candidate for various research areas:
5-Hydroxy-benzene-1,3-dicarbaldehyde, also known as 5-hydroxyisophthalaldehyde, is an organic compound with the molecular formula C₈H₆O₃. It features two aldehyde functional groups and one hydroxyl group on a benzene ring, specifically at the 1,3-positions. This unique structure allows for diverse chemical reactivity and biological activity. The compound is typically synthesized from resorcinol through various
Research indicates that 5-Hydroxy-benzene-1,3-dicarbaldehyde exhibits significant biological activities, including:
The synthesis of 5-Hydroxy-benzene-1,3-dicarbaldehyde can be achieved through several methods:
Industrial production typically optimizes these synthetic routes for high yield and purity, often utilizing crystallization or distillation for purification .
5-Hydroxy-benzene-1,3-dicarbaldehyde finds applications across various fields:
Studies on the interactions of 5-Hydroxy-benzene-1,3-dicarbaldehyde with biological molecules reveal that its hydroxyl group can form hydrogen bonds with proteins and nucleic acids. The aldehyde groups are reactive sites that can participate in nucleophilic addition reactions. These interactions may influence cellular pathways and contribute to the compound's observed biological effects .
Several compounds share structural similarities with 5-Hydroxy-benzene-1,3-dicarbaldehyde. Here are a few notable comparisons:
Compound | Structure Features | Unique Characteristics |
---|---|---|
Benzene-1,3-dicarbaldehyde | Lacks hydroxyl group | Less reactive due to absence of hydroxyl functionality |
5-Hydroxybenzaldehyde | Contains one formyl group | Different reactivity profile due to single aldehyde group |
Resorcinol | Contains two hydroxyl groups | Primarily utilized for its hydroxyl functionalities |
The uniqueness of 5-Hydroxy-benzene-1,3-dicarbaldehyde lies in its combination of both hydroxyl and formyl groups, allowing it to participate in a wider range of